molecular formula C14H16N6O3S B2393757 N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 869067-83-4

N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2393757
CAS No.: 869067-83-4
M. Wt: 348.38
InChI Key: KBRJGIVVEZKTPG-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide is a potent and selective small molecule inhibitor of Proviral Integration Moloney virus (PIM) kinases . These kinases are serine/threonine kinases that play a critical role in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. The compound functions by competing with ATP for binding to the kinase's active site , thereby blocking its catalytic activity and downstream signaling. This mechanism makes it a valuable pharmacological tool for investigating PIM kinase function in oncogenesis, studying signal transduction pathways in cancer models, and exploring the therapeutic potential of PIM kinase inhibition. Research with this inhibitor is particularly relevant for probing tumor biology and evaluating combination therapies aimed at overcoming treatment resistance in preclinical studies.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3S/c1-8-13(23)20(15)14(19-18-8)24-7-12(22)17-11-5-3-4-10(6-11)16-9(2)21/h3-6H,7,15H2,1-2H3,(H,16,21)(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRJGIVVEZKTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=CC(=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

The compound features a complex structure that includes an acetamidophenyl group and a triazine moiety. Its chemical formula is C12H14N6O3SC_{12}H_{14}N_{6}O_{3}S, indicating the presence of nitrogen and sulfur, which are often associated with biological activity.

Biological Activity Overview

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of triazine compounds exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets, leading to increased efficacy against various pathogens .
    • A recent study showed that similar triazine derivatives had minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anticancer Properties
    • Research indicates that compounds containing the triazine ring can inhibit cancer cell proliferation. For instance, derivatives with structural similarities to this compound have shown promising results in cytotoxicity assays against several cancer cell lines .
    • A specific case study on related triazine compounds revealed IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism of action often involves apoptosis induction and disruption of cellular signaling pathways .
  • Enzyme Inhibition
    • The compound may act as an inhibitor for certain enzymes involved in cancer progression and microbial resistance. The structural features of the triazine moiety are believed to facilitate binding to enzyme active sites, thereby inhibiting their function .
    • Enzyme inhibition studies have shown that related compounds can effectively inhibit kinases associated with tumor growth, suggesting a similar potential for this compound .

Research Findings

StudyFocusKey Findings
AntimicrobialSignificant activity against Gram-positive bacteria; MIC values indicate effectiveness.
AnticancerIC50 values in low micromolar range; induces apoptosis in cancer cell lines.
Enzyme InhibitionPotential inhibitor for key kinases involved in cancer; structural analysis supports binding affinity.

Case Studies

  • Antimicrobial Efficacy : A case study involving the synthesis of triazine-based compounds reported that specific derivatives exhibited enhanced antibacterial activity compared to standard antibiotics. The study highlighted the importance of substituent groups in modulating biological activity.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain modifications to the triazine structure could significantly increase cytotoxic effects, with one derivative showing over 70% inhibition of cell growth at 10 µM concentration.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide exhibits significant anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (μM) Activity
HCT-11636High
HeLa34High
MCF-740Moderate

These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Potential

In silico studies have highlighted the compound's potential as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is involved in the inflammatory response, and its inhibition could lead to reduced inflammation. Molecular docking studies indicate favorable interactions between the compound and the active site of 5-LOX, suggesting that further optimization could enhance its anti-inflammatory efficacy .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various triazine derivatives including this compound. The findings demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on the enzyme inhibitory properties of this compound showed that it effectively inhibited key enzymes involved in metabolic pathways associated with cancer progression. The results indicated that further structural modifications could enhance its inhibitory potency .

Comparison with Similar Compounds

Core Triazine Derivatives

Compound Name (CAS/Identifier) Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity Reference
Query Compound 3-acetamidophenyl C14H16N6O3S ~380.42 Inferred enzyme inhibition -
2-[(4-Amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (381716-93-4) 2,4-dimethylphenyl C14H17N5O2S 319.38 Crystallographic data
2-[(4-Amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide (CID 4059333) 2-methoxyphenyl C13H15N5O3S 319.38 Structural data (SMILES, InChI)
2-[(4-Amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide 4-sulfamoylphenyl Not provided Not provided Antibacterial screening

Key Observations :

  • Methoxy or sulfamoyl groups (as in ) alter electronic properties, affecting solubility and bioactivity.
  • Molecular Weight : The query compound (~380 g/mol) is heavier than dimethylphenyl analogs (~319 g/mol), likely due to the acetamido group’s additional atoms.

Heterocyclic Variants (Non-Triazine)

Compound Name Core Heterocycle Substituents Bioactivity Reference
VUAA-1 (Orco agonist) 1,2,4-Triazole 4-ethylphenyl Insect olfactory receptor activation
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 1,2,4-Triazole 4-bromophenyl, cyclohexyl HIV-1 RT inhibition
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) 1,3,4-Oxadiazole 5-chloro-2-methylphenyl LOX inhibition, BChE inhibition

Key Observations :

  • Triazole vs. Triazine : Triazoles (e.g., VUAA-1) are often used as agrochemicals or neuromodulators , while triazines (query compound) may target different enzymes due to their distinct electronic profiles.
  • Biological Targets : The bromophenyl-triazole derivative in inhibits HIV-1 RT, suggesting sulfur-containing acetamides are versatile scaffolds for antiviral design.

Preparation Methods

Cyclization of Thiourea Derivatives

A common approach to synthesize 1,2,4-triazin-3-thiols involves cyclization reactions. For example, El-Wakil & Teleb (2021) demonstrated that 1,3,4-thiadiazolo-triazinones can be synthesized via cyclization of aminotriazines with carbon disulfide (CS₂) under alkaline conditions. Adapting this method:

  • Starting material : 4-Amino-6-methyl-1,2,4-triazin-5(4H)-one.
  • Thiol introduction : React with CS₂ in ethanolic potassium hydroxide (KOH) at reflux (70–80°C) to form the 3-thiol derivative.
    $$
    \text{Triazinone} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{Triazin-3-thiol} + \text{H}2\text{O}
    $$
    Key parameters :
  • Reaction time: 6–12 hours.
  • Yield: 65–80% after acidification with HCl.

Preparation of N-(3-Acetamidophenyl) Chloroacetamide

Acetylation of 3-Aminophenylamine

  • Acetamide formation : React 3-aminophenylamine with acetic anhydride in glacial acetic acid at 50–60°C.
    $$
    \text{3-NH}2\text{C}6\text{H}4\text{NH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{3-Acetamidophenylamine} + \text{CH}_3\text{COOH}
    $$
    • Yield: >90% after recrystallization.

Chloroacetylation

  • Chloroacetamide synthesis : Treat 3-acetamidophenylamine with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA).
    $$
    \text{3-Acetamidophenylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{N-(3-Acetamidophenyl) Chloroacetamide} + \text{HCl}
    $$
    • Reaction time: 2–4 hours at 0–5°C.
    • Yield: 75–85%.

Thioether Coupling via Nucleophilic Substitution

Base-Mediated Alkylation

The sulfanyl bridge is formed by reacting the triazin-3-thiol with the chloroacetamide derivative under basic conditions. Kovalenko et al. (2012) utilized potassium carbonate (K₂CO₃) in ethanol-water mixtures to facilitate similar couplings:

  • Reaction conditions :
    • Triazin-3-thiol (1 equiv), chloroacetamide (1.2 equiv), K₂CO₃ (2 equiv).
    • Solvent: Ethanol/water (3:1) at 60–70°C for 6–8 hours.

      $$

      \text{Triazin-3-thiol} + \text{ClCH}2\text{CONHAr} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound} + \text{KCl}

      $$
  • Workup :
    • Dilute with ice water, extract with ethyl acetate.
    • Purify via silica gel chromatography (eluent: ethyl acetate/hexane).
    • Yield: 60–70%.

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Berest et al. (2012) reported accelerated reaction times using microwave irradiation for triazine-thioacetamide couplings:

  • Temperature: 100°C.
  • Time: 20–30 minutes.
  • Yield improvement: ~10% compared to conventional heating.

Catalytic Enhancements

  • Phase-transfer catalysts : Tris(dioxa-3,6-heptyl)amine (TDA-1) improved yields in sulfonamide couplings by 15–20%.
  • Solvent effects : Dimethylformamide (DMF) enhanced solubility but required lower temperatures (40–50°C) to avoid decomposition.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR : Stretching bands at 1650–1680 cm⁻¹ (C=O), 3250–3350 cm⁻¹ (N–H), and 600–650 cm⁻¹ (C–S).
  • ¹H NMR :
    • δ 2.1 ppm (s, 3H, CH₃CO).
    • δ 4.3 ppm (s, 2H, SCH₂).
    • δ 6.8–7.6 ppm (m, 4H, aromatic).
  • LC-MS : [M+H]⁺ at m/z 347.1.

Purity and Yield Optimization

Parameter Optimal Range Impact on Yield
Reaction temperature 60–70°C Maximizes rate
Base stoichiometry 2.0 equiv K₂CO₃ Prevents hydrolysis
Solvent polarity Ethanol/water > DMF Reduces byproducts

Industrial-Scale Considerations

Catalyst Recycling

The Chinese patent CN107522672A highlights phosphotungstic acid (PTA) as a recoverable catalyst for triazine syntheses:

  • Recovery method : Concentrate reaction mixture, extract with dichloromethane, and dry.
  • Reusability : 4–5 cycles with <5% yield drop.

Waste Mitigation

  • Mother liquor recycling : Reuse solvent-catalyst mixtures for subsequent batches, reducing waste by 30–40%.
  • Acid-base neutralization : Treat aqueous layers with Ca(OH)₂ to precipitate sulfates.

Q & A

Q. What are the key synthetic steps for preparing N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide?

The synthesis involves multi-step organic reactions:

  • Step 1: Condensation of 3-acetamidoaniline with chloroacetyl chloride to form the acetamide backbone.
  • Step 2: Thiolation using a triazine derivative (e.g., 4-amino-6-methyl-5-oxo-1,2,4-triazine-3-thiol) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl bridge.
  • Step 3: Purification via column chromatography and recrystallization to isolate the final product . Critical parameters include solvent choice (e.g., DMF for solubility), temperature (60–80°C for thiolation), and reaction time (12–24 hours).

Q. Which analytical techniques validate the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): Confirms proton and carbon environments (e.g., acetamide NH at δ 10.2 ppm, triazine protons at δ 8.1–8.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% by reverse-phase C18 column) .
  • Mass Spectrometry (HRMS): Verifies molecular weight (e.g., [M+H]⁺ at m/z 403.12) .

Q. What preliminary biological activities have been reported?

  • Anti-exudative activity: Shown to reduce inflammation in murine models at 10 mg/kg, comparable to diclofenac sodium .
  • Enzyme inhibition: Potential inhibition of kinases or proteases due to triazine and sulfanyl motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent optimization: Replace DMF with THF for better thiolation kinetics .
  • Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution .
  • Temperature gradients: Gradual heating (40°C → 80°C) minimizes side-product formation .

Q. Which structural features drive its biological activity?

  • Triazine core: Acts as a hydrogen-bond acceptor for target binding .
  • Sulfanyl bridge: Enhances membrane permeability and redox stability .
  • Acetamide group: Modulates solubility and pharmacokinetics . Structure-Activity Relationship (SAR): Methyl substitution on the triazine improves potency, while bulky aryl groups reduce bioavailability .

Q. How is X-ray crystallography applied to validate its structure?

  • Data collection: Use SHELX programs (SHELXL for refinement) to resolve atomic positions from single-crystal diffraction data .
  • Validation: Check for R-factor (<5%), electron density maps, and Hirshfeld surface analysis to confirm stereochemistry . Example: A related compound showed C–S bond length of 1.81 Å, consistent with sulfanyl linkage .

Q. What are common by-products in synthesis, and how are they mitigated?

  • By-products: Oxidized sulfonyl derivatives or dimerized triazine species.
  • Mitigation:
  • Use inert atmosphere (N₂/Ar) to prevent oxidation .
  • Add radical scavengers (e.g., BHT) during thiolation .
  • Purify via preparative HPLC with acetonitrile/water gradients .

Methodological Challenges

Q. How to study its interaction with biological targets?

  • In vitro assays: Fluorescence polarization for binding affinity (e.g., KD = 2.1 µM for kinase X) .
  • Molecular docking: Use AutoDock Vina to predict binding poses in ATP-binding pockets .
  • Surface Plasmon Resonance (SPR): Measure real-time association/dissociation kinetics .

Q. What computational methods predict its activity?

  • QSAR modeling: Train models on triazine derivatives using descriptors like logP, polar surface area, and H-bond donors .
  • MD simulations: Analyze stability in lipid bilayers (GROMACS) to assess bioavailability .

Q. How to resolve contradictions in biological activity data?

  • Case study: Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (e.g., serum concentration, cell line variability).
  • Solution:
  • Standardize protocols (e.g., 10% FBS in media, 48-hour incubation).
  • Validate with orthogonal assays (e.g., Western blotting alongside cell viability) .

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